A Comprehensive Technical Guide to Ursonic Acid Methyl Ester
A Comprehensive Technical Guide to Ursonic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and relevant biological data for Ursonic acid methyl ester. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Structure and Identification
Ursonic acid methyl ester, also known as methyl ursolate, is a pentacyclic triterpenoid (B12794562) and a methyl ester derivative of ursolic acid. Ursolic acid is a naturally occurring compound found in a wide variety of plants, including apples, basil, and rosemary. The esterification of the carboxylic acid group at position C-28 of ursolic acid yields Ursonic acid methyl ester.
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IUPAC Name: methyl (3β)-3-hydroxyurs-12-en-28-oate
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Synonyms: Methyl ursolate, Ursolic acid methyl ester
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Chemical Formula: C₃₁H₅₀O₃
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CAS Number: 32208-45-0
The fundamental structure consists of an ursane-type triterpenoid skeleton with a hydroxyl group at the C-3 position, a double bond between C-12 and C-13, and a methyl ester group at the C-28 position.
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for Ursonic acid methyl ester and its parent compound, ursolic acid.
Table 1: Physicochemical Properties of Ursonic Acid Methyl Ester
| Property | Value | Reference(s) |
| Molecular Weight | 470.73 g/mol | [1] |
| Melting Point | 286 °C | [1] |
| Boiling Point | 526.1 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.07 g/cm³ (Predicted) | [1] |
| Appearance | White solid | [2] |
Table 2: Spectroscopic Data
| Spectroscopic Data for Ursolic Acid (Parent Compound) | |
| ¹H-NMR (CDCl₃, 400 MHz) δ (ppm) | 5.24 (1H, t, J=3.6 Hz, H-12), 3.22 (1H, dd, J=11.2, 4.8 Hz, H-3), 2.20 (1H, d, J=11.2 Hz, H-18), and various methyl singlets and multiplets. |
| ¹³C-NMR (CDCl₃, 100 MHz) δ (ppm) | 180.9 (C-28), 138.8 (C-13), 125.7 (C-12), 79.1 (C-3), and other signals corresponding to the triterpenoid core. |
| Mass Spectrometry (MS) of Ursonic Acid Methyl Ester | The mass spectrum of Ursonic acid methyl ester is expected to show a molecular ion peak [M]⁺ at m/z 470.7. Key fragmentation patterns for ursane-type triterpenoids typically involve a retro-Diels-Alder cleavage of the C-ring. |
Experimental Protocols
3.1. Synthesis of Ursonic Acid Methyl Ester from Ursolic Acid
This protocol describes a common method for the esterification of ursolic acid.
Materials:
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Ursolic acid
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Anhydrous Dimethylformamide (DMF)
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Potassium carbonate (K₂CO₃)
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Methyl iodide (CH₃I)
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Water
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Magnesium sulfate (B86663) (MgSO₄)
Procedure:
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Dissolve ursolic acid in anhydrous DMF.
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To this solution, add potassium carbonate and methyl iodide.
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Stir the reaction mixture at room temperature for 24 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, remove the DMF under reduced pressure.
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Add water to the residue and extract the product with dichloromethane (3x).
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Combine the organic layers and dry over anhydrous magnesium sulfate.
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Filter the solution and evaporate the solvent to dryness.
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Crystallize the crude product from hexane to yield pure Ursonic acid methyl ester as white crystals.[3]
3.2. General Protocol for Isolation of Ursolic Acid from a Natural Source (e.g., Ocimum lamiifolium leaves)
This protocol outlines a general procedure for the extraction and isolation of the starting material, ursolic acid.
Materials:
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Dried and powdered plant material (e.g., Ocimum lamiifolium leaves)
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Petroleum ether
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Silica (B1680970) gel for column chromatography
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Eluent system (e.g., petroleum ether: ethyl acetate (B1210297) gradients)
Procedure:
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Defat the powdered plant material by extraction with petroleum ether.
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Extract the defatted marc with methanol.
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Concentrate the methanol extract to obtain a crude extract.
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Subject the crude extract to silica gel column chromatography.
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Elute the column with a gradient of petroleum ether and ethyl acetate.
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Collect fractions and monitor by TLC.
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Combine fractions containing the desired compound (ursolic acid).
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Further purify the combined fractions by recrystallization to obtain pure ursolic acid.
Mandatory Visualizations
4.1. Experimental Workflow: Synthesis of Ursonic Acid Methyl Ester
Caption: Workflow for the synthesis of Ursonic acid methyl ester.
4.2. Signaling Pathway Modulated by Ursolic Acid
Note: The following diagram illustrates key signaling pathways known to be modulated by the parent compound, Ursolic Acid. It is hypothesized that Ursonic acid methyl ester exhibits similar mechanisms of action due to its structural similarity.
Caption: Inhibition of pro-survival signaling pathways by Ursolic Acid.
Biological Activity and Mechanism of Action
Ursonic acid methyl ester has been reported to exhibit growth inhibitory activity against several tumor cell lines, including HL-60, BGC, Bel-7402, and Hela cells.[4]
The parent compound, ursolic acid, has been extensively studied and is known to modulate multiple signaling pathways involved in cancer progression.[5][6] These include:
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PI3K/Akt/mTOR Pathway: Ursolic acid inhibits the phosphorylation of Akt and mTOR, key regulators of cell growth, proliferation, and survival.[6]
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MAPK/ERK Pathway: It can suppress the phosphorylation of ERK, another critical pathway involved in cell proliferation and differentiation.[5]
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NF-κB Pathway: Ursolic acid has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer by promoting the expression of pro-survival genes.
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Induction of Apoptosis: By inhibiting these pro-survival pathways, ursolic acid can induce programmed cell death (apoptosis) in cancer cells.[6]
Given that Ursonic acid methyl ester is a close structural analog of ursolic acid, it is highly probable that it shares these mechanisms of action. The esterification at C-28 may influence its pharmacokinetic properties, such as cell permeability and bioavailability, potentially altering its potency. Further research is warranted to elucidate the specific molecular interactions and signaling effects of Ursonic acid methyl ester.
Caption: Ursonic acid methyl ester with standard triterpenoid numbering.
